2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
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Overview
Description
2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound featuring a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions.
Substitution Reactions:
Acylation: The final step involves the acylation of the triazole derivative with 4-chloro-2-methoxy-5-methylphenyl acetic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chlorophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is known for its ability to inhibit the growth of various pathogens.
Medicine
Medicinally, this compound is investigated for its potential use in treating diseases such as cancer and infections. Its unique structure allows it to interact with biological targets in a specific manner, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways in pathogens or cancer cells, resulting in their death or inhibition of growth.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)-benzoic acid methyl ester: Used in the synthesis of various pharmaceuticals.
Uniqueness
What sets 2-[4-amino-5-(2-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide apart is its dual functionality, combining the properties of both triazole and chlorophenyl groups. This dual functionality enhances its biological activity and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17Cl2N5O2S |
---|---|
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17Cl2N5O2S/c1-10-7-14(15(27-2)8-13(10)20)22-16(26)9-28-18-24-23-17(25(18)21)11-5-3-4-6-12(11)19/h3-8H,9,21H2,1-2H3,(H,22,26) |
InChI Key |
ZONZVEWKIVOYJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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